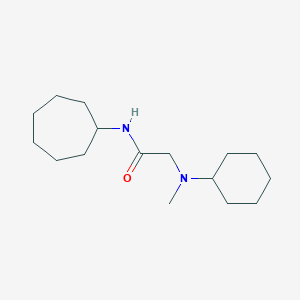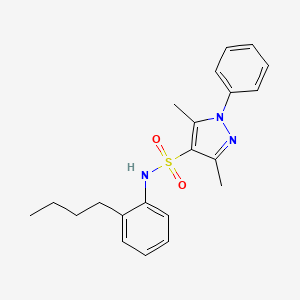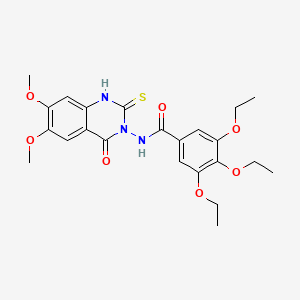![molecular formula C22H20N2O4 B4697199 N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide](/img/structure/B4697199.png)
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide, also known as DNMT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of DNA methyltransferase (DNMT), which is an enzyme involved in the regulation of gene expression.
Wirkmechanismus
The mechanism of action of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide involves the inhibition of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide activity. N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide is an enzyme that adds a methyl group to cytosine residues in DNA, which can lead to the silencing of genes. N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide inhibitors, such as N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide, prevent the methylation of DNA and can lead to the reactivation of silenced genes.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide has been shown to have significant biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by reactivating tumor suppressor genes. It has also been shown to reduce inflammation and oxidative stress in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide in lab experiments is its potency as a N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide inhibitor. It has been shown to be more potent than other N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide inhibitors, such as 5-azacytidine. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide. One potential application is in the treatment of cancer, where it may be used as a targeted therapy to reactivate tumor suppressor genes. Another potential application is in the treatment of autoimmune diseases, where it may be used to reduce inflammation and oxidative stress. Further research is needed to fully understand the potential therapeutic applications of this compound. Additionally, future studies may focus on improving the solubility of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide to make it more useful in lab experiments.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide, which is an enzyme involved in the regulation of gene expression. N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide inhibitors have been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[(4-nitrophenoxy)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-15-4-3-5-21(16(15)2)23-22(25)18-8-6-17(7-9-18)14-28-20-12-10-19(11-13-20)24(26)27/h3-13H,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXRNHQQVPSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4697133.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4697142.png)
![4-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4697147.png)
![3-[1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-1-naphthylacrylamide](/img/structure/B4697150.png)

![N-allyl-2-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4697161.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoacrylamide](/img/structure/B4697205.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol hydrochloride](/img/structure/B4697206.png)
![N-({[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methyl-3-nitrobenzamide](/img/structure/B4697211.png)

![2-[3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4697222.png)
